molecular formula C5H3ClN2O2 B1286092 6-Chloropyrimidine-4-carboxylic acid CAS No. 37131-91-2

6-Chloropyrimidine-4-carboxylic acid

Cat. No. B1286092
M. Wt: 158.54 g/mol
InChI Key: RWSPRTBXAXZIOS-UHFFFAOYSA-N
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Patent
US08993555B2

Procedure details

A drop of DMF was added to a stirred solution of 6-chloropyrimidine-4-carboxylic acid (5.5 g, 34.7 mmol) and (COCl)2 (12 mL) in DCM (100 mL). The mixture was stirred at 25° C. for 2 h. The solvent was evaporated under reduced pressure to give crude 6-chloropyrimidine-4-carbonyl chloride (6.0 g, yield: 97.7%). 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 8.10 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=O)C.[Cl:6][C:7]1[N:12]=[CH:11][N:10]=[C:9]([C:13]([OH:15])=O)[CH:8]=1.C(Cl)(C([Cl:20])=O)=O>C(Cl)Cl>[Cl:6][C:7]1[N:12]=[CH:11][N:10]=[C:9]([C:13]([Cl:20])=[O:15])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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